molecular formula C14H14Cl2NNaO3 B1139191 sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No.: B1139191
M. Wt: 338.2 g/mol
InChI Key: ZFDOLOCYGVTGDQ-ZVWHLABXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

VU 0155041 sodium salt is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). It is known for its potential therapeutic effects in neurological disorders, particularly Parkinson’s disease. The compound is water-soluble and has a molecular weight of 338.2 Da .

Biochemical Analysis

Biochemical Properties

VU 0155041 Sodium Salt acts as a positive allosteric modulator at mGluR4 . The EC50 values are 798 and 693 nM at human and rat mGluR4 receptors, respectively . This indicates that VU 0155041 Sodium Salt can enhance the activity of these receptors, thereby influencing the biochemical reactions they are involved in .

Cellular Effects

VU 0155041 Sodium Salt has been shown to have effects on various types of cells and cellular processes . It influences cell function by modulating the activity of mGluR4 receptors . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of VU 0155041 Sodium Salt involves its binding to mGluR4 receptors . As a positive allosteric modulator, it enhances the activity of these receptors . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of VU 0155041 Sodium Salt can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of VU 0155041 Sodium Salt can vary with different dosages in animal models .

Metabolic Pathways

VU 0155041 Sodium Salt is involved in the metabolic pathways associated with mGluR4 receptors . It can interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The preparation of VU 0155041 sodium salt involves the synthesis of the parent compound VU 0155041, followed by its conversion to the sodium salt form. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VU 0155041 sodium salt primarily undergoes the following types of reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

VU 0155041 sodium salt is unique due to its high potency and water solubility compared to other mGluR4 modulators. Similar compounds include:

VU 0155041 sodium salt stands out due to its combination of potency, solubility, and effectiveness in behavioral models of neurological disorders.

Properties

IUPAC Name

sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOLOCYGVTGDQ-ZVWHLABXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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